molecular formula C14H13NO2 B1463395 5-(4-Methoxybenzoyl)-2-methylpyridine CAS No. 1187164-03-9

5-(4-Methoxybenzoyl)-2-methylpyridine

Cat. No.: B1463395
CAS No.: 1187164-03-9
M. Wt: 227.26 g/mol
InChI Key: SFAVOWYDIYDRGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxybenzoyl)-2-methylpyridine is an organic compound that belongs to the class of benzoyl-substituted pyridines This compound is characterized by the presence of a methoxy group attached to the benzoyl moiety and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxybenzoyl)-2-methylpyridine typically involves the reaction of 4-methoxybenzoyl chloride with 2-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

4-Methoxybenzoyl chloride+2-MethylpyridineBaseThis compound\text{4-Methoxybenzoyl chloride} + \text{2-Methylpyridine} \xrightarrow{\text{Base}} \text{this compound} 4-Methoxybenzoyl chloride+2-MethylpyridineBase​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxybenzoyl)-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(4-Hydroxybenzoyl)-2-methylpyridine.

    Reduction: Formation of 5-(4-Methoxybenzyl)-2-methylpyridine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Methoxybenzoyl)-2-methylpyridine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Methoxybenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoyl chloride: A precursor used in the synthesis of 5-(4-Methoxybenzoyl)-2-methylpyridine.

    2-Methylpyridine: Another precursor used in the synthesis.

    5-(4-Hydroxybenzoyl)-2-methylpyridine: An oxidation product of the compound.

Uniqueness

This compound is unique due to the presence of both a methoxy group and a benzoyl group attached to the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for various research applications.

Properties

IUPAC Name

(4-methoxyphenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-3-4-12(9-15-10)14(16)11-5-7-13(17-2)8-6-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAVOWYDIYDRGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methoxybenzoyl)-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
5-(4-Methoxybenzoyl)-2-methylpyridine
Reactant of Route 3
Reactant of Route 3
5-(4-Methoxybenzoyl)-2-methylpyridine
Reactant of Route 4
Reactant of Route 4
5-(4-Methoxybenzoyl)-2-methylpyridine
Reactant of Route 5
Reactant of Route 5
5-(4-Methoxybenzoyl)-2-methylpyridine
Reactant of Route 6
Reactant of Route 6
5-(4-Methoxybenzoyl)-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.